molecular formula C16H16N4O B2791046 N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide CAS No. 2418728-47-7

N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide

Cat. No. B2791046
M. Wt: 280.331
InChI Key: LYTHQBXNVPKEAB-UHFFFAOYSA-N
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Description

“N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide” is a chemical compound. It belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves complex chemical reactions . The synthesized novel compounds are achieved through the incorporation of the active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 .


Molecular Structure Analysis

The molecular formula of “N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide” is C16H16N4O. Its molecular weight is 280.331.


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Future Directions

The future directions of research on “N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide” could involve further exploration of its potential applications in medicine. There is also interest in the synthesis of 4,6-disubstituted pyrimidines . Further studies could also focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-16(11-17,8-7-13-5-3-2-4-6-13)20-15(21)14-9-18-12-19-10-14/h2-6,9-10,12H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHQBXNVPKEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CN=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-4-phenylbutan-2-yl)pyrimidine-5-carboxamide

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